

In-Depth Technical Guide to Sodium Nitrite-¹⁵N (CAS 68378-96-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information

Sodium Nitrite-¹⁵N is the stable isotope-labeled form of sodium nitrite, where the nitrogen atom is the heavy isotope ¹⁵N.[1] This isotopic labeling allows for its use as a tracer in a variety of scientific studies, enabling researchers to follow the metabolic fate of nitrite and its reaction products within complex biological and environmental systems.[2] Its chemical and physical properties are largely similar to those of its unlabeled counterpart, sodium nitrite (CAS 7632-00-0).[1]

Chemical Identity

Identifier	Value	
Chemical Name	Sodium Nitrite- ¹⁵ N	
CAS Number	68378-96-1[3]	
Molecular Formula	Na ¹⁵ NO ₂ [3]	
Molecular Weight	69.99 g/mol [3]	
InChI	InChI=1S/HNO2.Na/c2-1-3;/h(H,2,3);/q;+1/p- 1/i1+1;[3]	
InChlKey	LPXPTNMVRIOKMN-YTBWXGASSA-M[2]	
SMILES	[Na+].[O-][15N]=O[3]	
Synonyms	Nitrous-15N Acid Sodium Salt, ¹⁵ N Labeled sodium nitrite, [¹⁵ N]-Sodium Nitrite[1][4]	

Physicochemical Properties

A summary of the key physicochemical properties of Sodium Nitrite-¹⁵N is presented in the table below.

Property	Value	Source(s)
Appearance	White to slightly yellow crystalline solid	[1][5]
Melting Point	271 °C (decomposes)	[6][7]
Solubility in Water	82 g/100 mL at 20 °C	[8]
Density	2.17 g/cm ³	[8]
Purity	Typically ≥98% atom ¹5N	[9]

Applications in Research and Development

The primary utility of Sodium Nitrite-¹⁵N lies in its application as a tracer for nitrogen atoms in various chemical and biological processes. The distinct mass of the ¹⁵N isotope allows for its

detection and quantification by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2]

Key applications include:

- Metabolic and Pharmacokinetic Studies: Tracing the in vivo conversion of nitrite to nitric
 oxide (NO) and other metabolites. This is crucial for understanding the role of the nitratenitrite-NO pathway in physiology and pathology.[10]
- Environmental Science: Investigating nitrogen cycling processes such as denitrification and nitrification in soil and aquatic ecosystems.[11]
- Drug Development: Studying the formation of potentially carcinogenic nitrosamines from precursor amines and nitrite under various conditions.[12] Sodium Nitrite-15N is used to unequivocally identify and quantify the formation of N-nitroso compounds.[13]
- Chemical Synthesis: Serving as a precursor for the synthesis of other ¹⁵N-labeled compounds.[2]

Experimental Protocols

The following sections provide an overview of common experimental methodologies involving Sodium Nitrite-¹⁵N. These are intended as a guide and may require optimization for specific experimental contexts.

Quantification of ¹⁵N-Nitrite in Biological Samples by LC-MS/MS

This protocol outlines a general procedure for the quantification of ¹⁵N-nitrite in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[10]

Materials:

- Sodium Nitrite-¹⁵N (as internal standard or for tracer studies)
- 2,3-diaminonaphthalene (DAN) solution

- · Formic acid
- Acetonitrile
- Water (LC-MS grade)
- Plasma samples
- Centrifugal filters (e.g., 3 kDa MWCO)
- LC-MS/MS system

Procedure:

- Sample Preparation:
 - Thaw plasma samples on ice.
 - For absolute quantification, spike a known concentration of Sodium Nitrite-¹⁵N into the plasma samples as an internal standard.
 - Deproteinize the plasma samples by adding a threefold volume of cold acetonitrile.
 - Vortex mix and incubate at -20°C for 30 minutes to precipitate proteins.
 - Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
 - Filter the supernatant through a centrifugal filter to remove any remaining macromolecules.
- Derivatization:
 - To a specific volume of the filtered supernatant, add the DAN solution. DAN reacts with nitrite to form the fluorescent and mass-spectrometrically active compound 2,3naphthotriazole (NAT).
 - Incubate the mixture in the dark at room temperature for a defined period (e.g., 10-20 minutes).

- Stop the reaction by adding a basic solution (e.g., NaOH).
- LC-MS/MS Analysis:
 - Inject the derivatized sample into the LC-MS/MS system.
 - Liquid Chromatography: Separate the ¹⁵N-labeled NAT from other sample components using a suitable C18 reversed-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
 - Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
 - Monitor the specific precursor-to-product ion transition for ¹⁵N-NAT.
 - Simultaneously monitor the transition for unlabeled NAT if measuring endogenous nitrite levels.
- Data Analysis:
 - Quantify the amount of ¹⁵N-nitrite by comparing the peak area of the ¹⁵N-NAT to a
 calibration curve generated with known concentrations of Sodium Nitrite-¹⁵N.

Analysis of ¹⁵N-Labeled Nitrosamines by NMR Spectroscopy

This protocol provides a general workflow for the use of Sodium Nitrite-¹⁵N in the synthesis and subsequent analysis of ¹⁵N-labeled nitrosamines by Nuclear Magnetic Resonance (NMR) spectroscopy. This technique is invaluable for confirming the formation and structure of nitrosamines in drug substances.[13]

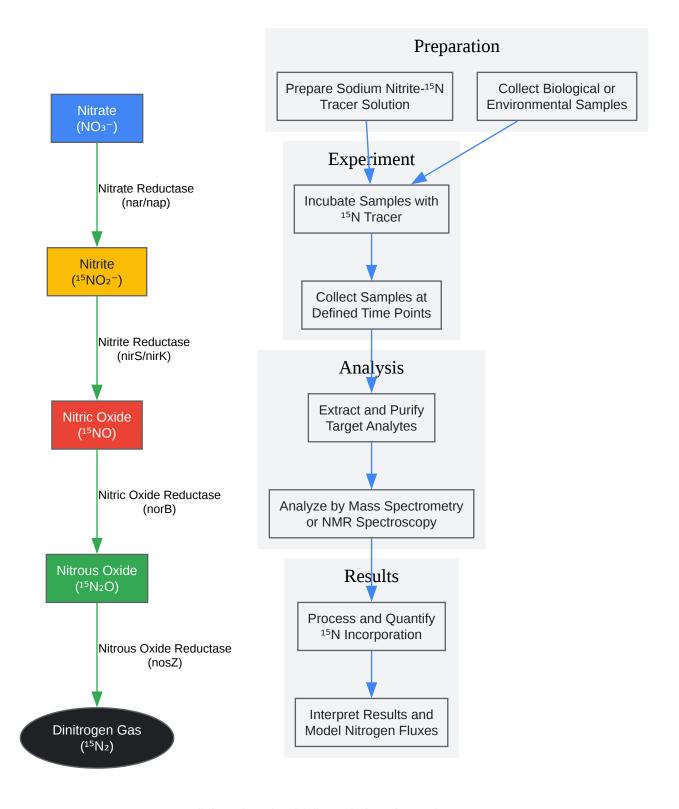
Materials:

- Sodium Nitrite-15N
- Secondary amine of interest
- Acidic solution (e.g., dilute HCl)

- Organic solvent for extraction (e.g., dichloromethane)
- Deuterated solvent for NMR (e.g., CDCl₃)
- NMR spectrometer equipped with a ¹⁵N-sensitive probe

Procedure:

- Synthesis of ¹⁵N-Nitrosamine:
 - Dissolve the secondary amine in an acidic agueous solution.
 - Slowly add an aqueous solution of Sodium Nitrite-¹⁵N to the amine solution while stirring at a controlled temperature (e.g., 0-5 °C). The acidic conditions generate ¹⁵N-labeled nitrous acid, which reacts with the secondary amine to form the ¹⁵N-nitrosamine.
 - Allow the reaction to proceed for a specific duration.
 - Extract the formed ¹⁵N-nitrosamine into an organic solvent.
 - Wash the organic layer with a basic solution (e.g., sodium bicarbonate) and then with brine.
 - Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and evaporate the solvent to obtain the ¹⁵N-labeled nitrosamine.
- NMR Analysis:
 - Dissolve the purified ¹⁵N-nitrosamine in a suitable deuterated solvent.
 - Acquire a ¹⁵N NMR spectrum. The chemical shift of the ¹⁵N nucleus in the nitroso group is highly characteristic and can confirm the presence of the nitrosamine.
 - Acquire other NMR spectra as needed (e.g., ¹H, ¹³C, 2D correlation spectra like HSQC and HMBC) to fully elucidate the structure of the nitrosamine. The ¹⁵N labeling will allow for the observation of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants, providing further structural information.


Mandatory Visualizations Signaling and Metabolic Pathways

The following diagrams illustrate key biological pathways where nitrite, and thus Sodium Nitrite
15N as a tracer, plays a significant role.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Measurement of Denitrification in Sediments with the 15N Isotope Pairing Technique -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple approach for the preparation of (15-15)N2-enriched water for nitrogen fixation assessments: evaluation, application and recommendations PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applying the 15N labelling technique to material derived from a landfill simulation experiment to understand nitrogen cycle processes under aerobic and anaerobic conditions PMC [pmc.ncbi.nlm.nih.gov]
- 4. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
- 5. geneonline.com [geneonline.com]
- 6. Determination of 15N/14N of Ammonium, Nitrite, Nitrate, Hydroxylamine, and Hydrazine
 Using Colorimetric Reagents and Matrix-Assisted Laser Desorption Ionization—Time-of-Flight
 Mass Spectrometry (MALDI-TOF MS) PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of an LC-MS/MS Assay for 15N-Nitrite for Cellular Studies of L-Arginine Action
 PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of nitrite and nitrate in human urine and plasma as pentafluorobenzyl derivatives by gas chromatography-mass spectrometry using their 15N-labelled analogs. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. 15N-labelled nitrite/nitrate tracer analysis by LC-MS/MS: Urinary and fecal excretion of nitrite/nitrate following oral administration to mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple method for in situ-labelling with 15N and 13C of grassland plant species by foliar brushing PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sodium nitrite (¹â^{μο}μN, 98%) Cambridge Isotope Laboratories, NLM-658-5 [isotope.com]
- 13. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [In-Depth Technical Guide to Sodium Nitrite-¹⁵N (CAS 68378-96-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b113450#cas-number-68378-96-1-chemical-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com